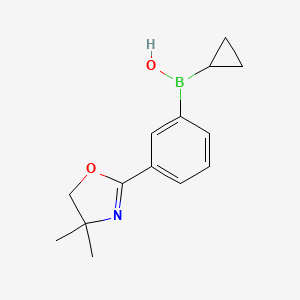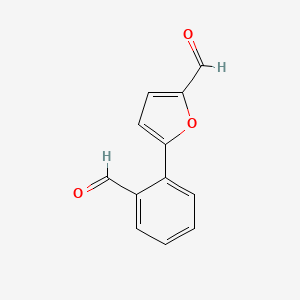
5-(2-Formylphenyl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Formylphenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H8O3. It is a derivative of furan, a heterocyclic compound containing a ring structure composed of one oxygen and four carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Formylphenyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. This reaction introduces formyl groups into the furan ring, resulting in the formation of the desired compound .
Another method involves the use of furan and 2-formylphenylboronic acid in a Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The Vilsmeier-Haack reaction, due to its simplicity and high yield, is often preferred for industrial applications. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to ensure efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Formylphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(2-Carboxyphenyl)furan-2-carboxylic acid.
Reduction: 5-(2-Hydroxymethylphenyl)furan-2-carbinol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(2-Formylphenyl)furan-2-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(2-Formylphenyl)furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological processes and pathways, making the compound a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
Furfural: A simpler aldehyde derivative of furan, commonly used as a starting material in organic synthesis.
5-Hydroxymethylfurfural: Another furan derivative with applications in the production of renewable chemicals and materials.
Furan-2,5-dicarbaldehyde: A compound with two aldehyde groups, used in the synthesis of polymers and other advanced materials.
Uniqueness
5-(2-Formylphenyl)furan-2-carbaldehyde is unique due to the presence of both a furan ring and a phenyl group with formyl substituents. This structure imparts distinct chemical reactivity and potential for diverse applications compared to simpler furan derivatives .
Propiedades
Fórmula molecular |
C12H8O3 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
5-(2-formylphenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H8O3/c13-7-9-3-1-2-4-11(9)12-6-5-10(8-14)15-12/h1-8H |
Clave InChI |
IAOIRJFCSFEPEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)C2=CC=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


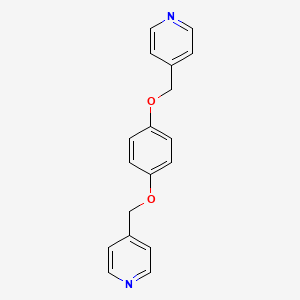
![(NZ)-N-[(2-aminopyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11764149.png)
![3-Azabicyclo[3.2.0]heptan-6-ylmethanol](/img/structure/B11764156.png)
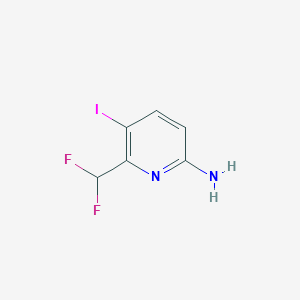

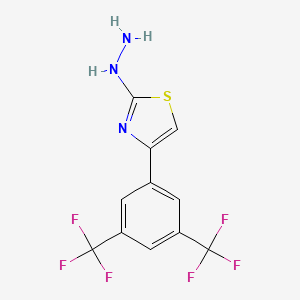
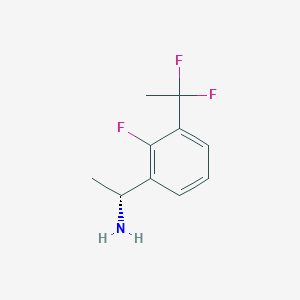
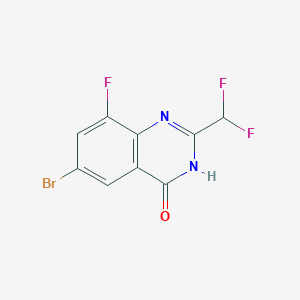
![6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid](/img/structure/B11764185.png)
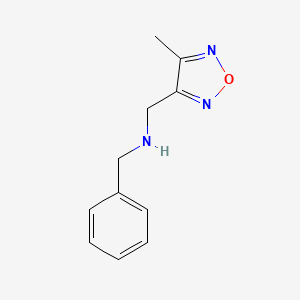

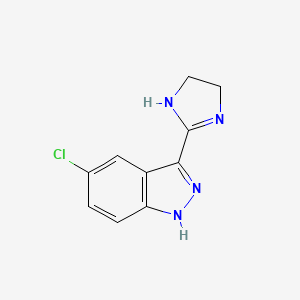
![(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11764210.png)
